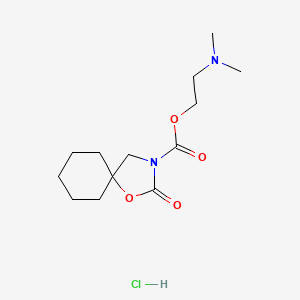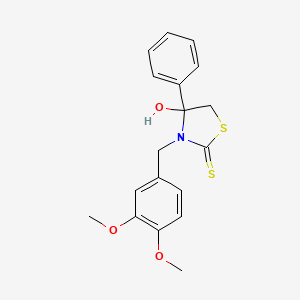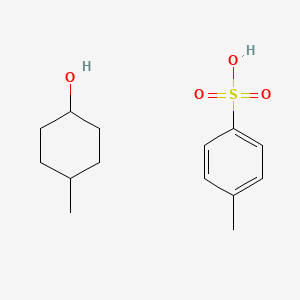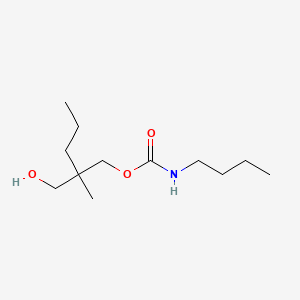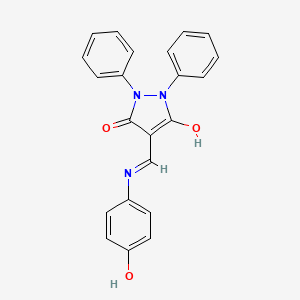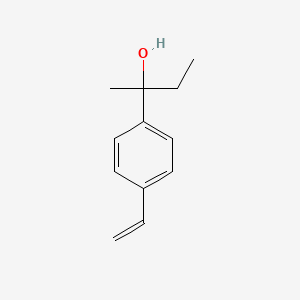
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a tetrahydroanthracene core with two methyl groups and an epidioxy bridge
Méthodes De Préparation
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydroanthracene core.
Epidioxy Bridge Formation: The formation of the epidioxy bridge involves the reaction of the methylated tetrahydroanthracene with a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the oxygen atoms.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can remove the epidioxy bridge, reverting the compound to its tetrahydroanthracene form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene exerts its effects involves its ability to undergo redox reactions. The epidioxy bridge can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. The molecular targets and pathways involved in its action are subjects of ongoing research, particularly in the context of its interactions with biological systems.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene can be compared with other similar compounds, such as:
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the epidioxy bridge, making it less reactive in redox processes.
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl): This compound has a different substitution pattern, affecting its chemical properties and reactivity.
Propriétés
Numéro CAS |
32314-50-4 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1,12-dimethyl-13,14-dioxatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H16O2/c1-15-7-8-16(2,18-17-15)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
DTUMXZXYQCXZPG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C3=CC4=CC=CC=C4C=C31)(OO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




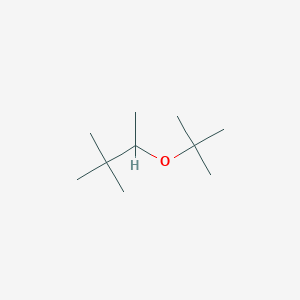
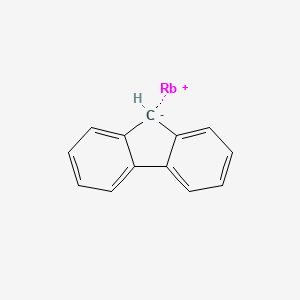
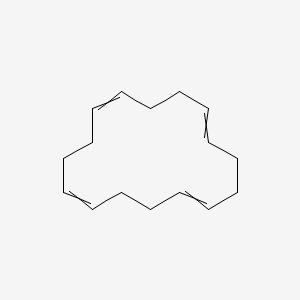
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
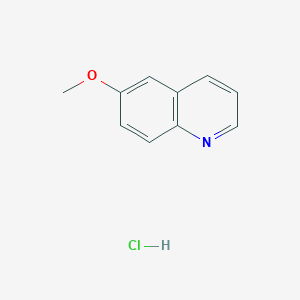
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
